N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11356882
Molecular Formula: C17H16N6O3
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O3 |
|---|---|
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25) |
| Standard InChI Key | FLXZVCBEJUIKKI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Structural Features
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The acetylamino group is attached to a methoxy-substituted phenyl ring.
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A tetrazole ring is connected to the benzamide backbone, which may enhance the compound's bioactivity due to the tetrazole's ability to mimic carboxylic acids in biological systems.
2. Synthesis Pathway
Although specific synthesis protocols for this compound are not available in the provided sources, similar compounds are synthesized through:
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Amide Bond Formation: Reacting an amine with an acid chloride or anhydride.
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Tetrazole Introduction: Using azide chemistry or cyclization of nitriles with sodium azide in the presence of a catalyst.
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Substitution Reactions: Methoxy and acetylamino groups can be introduced via electrophilic aromatic substitution.
3. Biological Significance
Potential Applications
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Pharmaceutical Use: Tetrazole derivatives are often explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
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Drug Design: The structural similarity of tetrazoles to carboxylic acids makes this compound a potential candidate for mimicking biological interactions involving carboxylic acids.
Hypothetical Activity
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The presence of the tetrazole ring suggests possible activity as a bioisostere for carboxylic acid-containing drugs.
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The methoxyphenyl group could enhance lipophilicity, aiding in membrane permeability.
4. Analytical Data
Spectroscopic Characteristics
For compounds like this, typical analytical methods include:
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NMR Spectroscopy:
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Proton (H) NMR would show signals for aromatic protons, methoxy (-OCH), and amide NH groups.
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Carbon (C) NMR would confirm the presence of carbonyl (C=O), aromatic carbons, and tetrazole carbons.
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Mass Spectrometry (MS):
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Molecular ion peak (M) at 325 m/z confirms molecular weight.
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Infrared (IR) Spectroscopy:
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Peaks for amide C=O (~1650 cm), NH stretching (~3300 cm), and tetrazole ring vibrations (~1500 cm).
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5. Research Findings
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Anticancer Activity: Tetrazoles have been reported to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycles .
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Antimicrobial Activity: Amides and tetrazoles are known for their activity against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Potential: Tetrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways .
6. Comparative Analysis
| Property | N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide | Related Tetrazole Derivatives |
|---|---|---|
| Molecular Weight | ~325 g/mol | ~300–400 g/mol |
| Functional Groups | Amide, methoxyphenyl, tetrazole | Similar |
| Bioactivity Potential | Anticancer, antimicrobial | Anticancer, anti-inflammatory |
| Synthesis Complexity | Moderate | Moderate |
7. Limitations and Future Directions
Future Research
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Experimental validation of its pharmacological properties through in vitro and in vivo studies.
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Structural optimization to enhance potency and selectivity for therapeutic targets.
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